3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol
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Overview
Description
3-(2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol is a member of quinolines.
Scientific Research Applications
Photocytotoxicity and Cancer Research : One study focused on copper(II) pyridoxal Schiff base complexes with photoactive acridine moieties, which showed significant photocytotoxicity in visible light in cancer cells. These complexes were non-toxic to non-tumorigenic cells and indicated photo-induced apoptotic cell death in HeLa cells (Mukherjee et al., 2016).
Sensing and Imaging Applications : Research into salicylaldehyde-based hydrazones demonstrated their potential as fluorescent "turn on" sensors for detecting aluminum ions (Al3+) in biological systems. These compounds were successfully used for imaging in living cancer cells (Rahman et al., 2017).
Antimicrobial and Antifungal Properties : Schiff bases containing a pyridine ring, such as those studied by Carreño et al. (2018), showed significant antimicrobial and antifungal properties. These properties were influenced by different substituents in the phenolic ring, indicating a structure-bioactivity relationship in these compounds (Carreño et al., 2018).
Molecular Switches and Colorimetric Sensing : A study demonstrated the use of a pyrimidine-based molecular switch for constructing reversible test strips for detecting fluoride (F-) and acetate (AcO-) ions with respect to aluminum ions (Al3+). This approach provided a colorimetric method for detecting these ions (Bhattacharyya et al., 2017).
Properties
Molecular Formula |
C23H24N2O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol |
InChI |
InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3 |
InChI Key |
LEPBHAAYNPPRRA-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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